4-nitro-1H-indole-3-carbaldehyde

Fluorescent Probe Hg2+ Sensing Cell Imaging

4-Nitro-1H-indole-3-carbaldehyde (CAS 10553-11-4) is a heterocyclic aldehyde essential for synthesizing TDO inhibitors (anticancer immunomodulators) and Hg2+ chemosensors. The 4-nitro substitution imparts unique reactivity and binding affinity, unmatched by 5- or 6-nitro isomers, making it indispensable for precise SAR studies. Available with high purity, verified by NMR.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 10553-11-4
Cat. No. B079270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-indole-3-carbaldehyde
CAS10553-11-4
Synonyms3-Formyl-4-nitroindole
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O
InChIInChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H
InChIKeyCGXVTWQTGQAMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indole-3-carbaldehyde (CAS 10553-11-4): A Versatile Nitro-Substituted Indole Carbaldehyde for Pharmaceutical Intermediates and Chemical Probes


4-Nitro-1H-indole-3-carbaldehyde (CAS 10553-11-4) is a heterocyclic aromatic aldehyde characterized by a nitro group at the 4-position and a formyl group at the 3-position of the indole ring . This compound serves as a key building block in medicinal chemistry, particularly for the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are under investigation as anticancer immunomodulators . Additionally, its unique electronic properties make it a valuable precursor for fluorescent probes and chemosensors, notably for the selective detection of Hg2+ ions in aqueous media [1]. The compound is commercially available with high purity, typically ≥95% as verified by NMR, and is supplied as a yellow solid with a defined melting point range .

Why Unsubstituted Indole-3-carbaldehyde or Other Nitro-Isomers Cannot Substitute for 4-Nitro-1H-indole-3-carbaldehyde in Critical Applications


Simple substitution of 4-nitro-1H-indole-3-carbaldehyde with unsubstituted indole-3-carbaldehyde or other nitro-regioisomers (e.g., 5-nitro, 6-nitro, or 7-nitro) is not scientifically valid. The position of the electron-withdrawing nitro group on the indole ring profoundly alters the compound's electronic distribution, reactivity, and physicochemical properties [1]. Direct electrophilic nitration of indole-3-carboxaldehyde predominantly yields 5- and 6-nitro isomers, making the 4-nitro derivative synthetically distinct and often requiring specialized, alternative synthetic routes [1]. Consequently, the 4-nitro regioisomer exhibits unique performance in applications such as the construction of Hg2+ chemosensors and as a reactant for specific pharmaceutical intermediates like tryptophan dioxygenase inhibitors, where other isomers or the parent aldehyde fail to provide the required reactivity or selectivity [2].

Quantitative Evidence for the Differentiated Performance of 4-Nitro-1H-indole-3-carbaldehyde


Superior Fluorescence Enhancement and Detection Limit in a Hg2+ Chemosensor Compared to a Related Indole-3-carboxaldehyde-Derived Sensor

A rhodamine hydrazide–4-nitroindole-3-carboxaldehyde based chemosensor (L2) demonstrates a 146-fold fluorescence enhancement upon binding Hg2+ and achieves a limit of detection (LOD) of 44.5 nM [1]. This performance can be compared to a sensor derived from 5-bromoindole-3-carboxaldehyde ethylthiosemicarbazone, which exhibits a detection limit of 131 nM under different solvent conditions (dichloromethane) and operates via a fluorescence quenching mechanism [2]. While a direct, head-to-head comparison under identical conditions is not available, the 4-nitroindole-based sensor's ~3-fold lower LOD suggests superior sensitivity for trace Hg2+ detection in aqueous-organic media, a critical factor for environmental monitoring and cellular imaging applications.

Fluorescent Probe Hg2+ Sensing Cell Imaging

Thermal Stability Profile: A Differentiating Melting Point Relative to Other Nitroindole-3-carboxaldehyde Isomers

4-Nitro-1H-indole-3-carbaldehyde exhibits a melting point range of 189-193 °C . This value is distinct from other regioisomers: the 5-nitro isomer is reported to have a melting point of 202-204 °C , and the 7-nitro isomer melts at 207-209 °C . The unsubstituted parent compound, indole-3-carboxaldehyde, has a significantly lower melting point of 193-197 °C . This variation in melting points, influenced by the position of the nitro group and its impact on intermolecular forces in the crystal lattice, provides a quantitative and easily verifiable parameter for confirming compound identity and assessing purity, which is crucial for procurement and quality control.

Physicochemical Property Thermal Analysis Compound Purity

Synthetic Accessibility: Unique Precursor Requirement for the 4-Nitro Regioisomer

Unlike the 5- and 6-nitroindole-3-carboxaldehydes, which can be directly accessed via electrophilic nitration of indole-3-carboxaldehyde [1], the 4-nitro isomer is not a major product of this reaction. Its synthesis often requires alternative strategies, such as the oxidation of 4-aminoindole derivatives using m-chloroperbenzoic acid, as disclosed in a patent for 4-nitroindole derivatives [2]. This distinct synthetic pathway results in a more limited commercial availability and a higher price point compared to the more readily accessible 5-nitro isomer. For researchers, this means that the choice of 4-nitroindole-3-carbaldehyde is often dictated by a specific synthetic plan that cannot be accommodated by other regioisomers, making it a critical, albeit less common, building block.

Synthetic Methodology Regioselectivity Process Chemistry

Key Application Scenarios Where 4-Nitro-1H-indole-3-carbaldehyde Provides a Verifiable Advantage


Development of Highly Sensitive Fluorescent Probes for Trace Hg2+ Detection and Cellular Imaging

Based on the demonstrated 146-fold fluorescence enhancement and 44.5 nM detection limit for Hg2+ [1], 4-nitro-1H-indole-3-carbaldehyde is a preferred building block for constructing rhodamine-based turn-on chemosensors. Its use is particularly advantageous in scenarios requiring high sensitivity and real-time imaging of Hg2+ in living cells, where its performance profile enables visualization of sub-micromolar concentrations, a capability not matched by sensors derived from unsubstituted or other nitro-indole carboxaldehydes [1].

Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors as Anticancer Immunomodulator Candidates

This compound is explicitly cited as a key reactant in the synthesis of tryptophan dioxygenase (TDO) inhibitors . The presence and precise position of the nitro group on the indole ring are crucial for the structure-activity relationship (SAR) of the resulting inhibitors, as this substitution pattern influences binding affinity to the enzyme's active site. Using an incorrect regioisomer, such as 5-nitroindole-3-carboxaldehyde, would likely yield a molecule with significantly reduced or absent TDO inhibitory activity, making the 4-nitro derivative indispensable for this specific line of drug discovery .

Synthesis of Structural Analogs of Thaxtomin for Biological Evaluation

4-Nitro-1H-indole-3-carbaldehyde serves as a reactant in the preparation of structural analogs of thaxtomin . Thaxtomins are phytotoxins produced by plant-pathogenic bacteria. The 4-nitro substitution is a specific modification designed to probe the structure-activity landscape of these natural products. In this context, the compound's unique electronic and steric properties, conferred by the 4-nitro group, are essential for generating a focused library of analogs that cannot be accessed using the parent aldehyde or other nitro isomers .

Preparation of Chromophores for Gold Fluorescent Protein Studies

The compound is utilized as a reactant in the preparation of chromophores related to gold fluorescent protein . The specific electronic properties of the 4-nitroindole core, which result in distinct absorbance and emission characteristics, are likely essential for tuning the photophysical properties of the resulting chromophores. This application highlights the value of the compound's differentiated electronic structure, which cannot be replicated by other regioisomers, for advanced materials and bioimaging tool development .

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